molecular formula C8H10BNO2 B3043839 Indolin-5-ylboronic acid CAS No. 935853-24-0

Indolin-5-ylboronic acid

Cat. No. B3043839
CAS RN: 935853-24-0
M. Wt: 162.98 g/mol
InChI Key: CEROEJJKQHMTSL-UHFFFAOYSA-N
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Description

Indolin-5-ylboronic acid, also known as indoleboronic, is a compound with the molecular formula C8H10BNO2. It is used in various chemical reactions and has been the subject of several studies .


Synthesis Analysis

The synthesis of indole derivatives, such as Indolin-5-ylboronic acid, has been a subject of interest in recent years. Various methods have been reported for the synthesis of indoles, including modern versions of classical synthesis methods . A number of different strategies for synthesizing substituted indoles by means of the reactions of indolylboronic acids with electrophilic compounds are considered the methods of choice for modifying indoles .


Molecular Structure Analysis

The molecular structure of Indolin-5-ylboronic acid consists of a boronic acid group attached to the 5-position of an indoline ring. The molecular weight of this compound is 162.98 g/mol.


Chemical Reactions Analysis

Indolin-5-ylboronic acid can participate in various chemical reactions. Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions among them . The oxidative conversion of lignin is of great interest because it enables the formation of highly functionalized, valuable compounds .


Physical And Chemical Properties Analysis

Indolin-5-ylboronic acid is a solid compound with a melting point of 170-175 °C . It is stable and non-toxic, making it suitable for various chemical reactions .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Indolin-5-ylboronic acid serves as a valuable scaffold for designing novel pharmaceutical agents. Researchers have explored its potential as a building block for drug candidates targeting specific receptors and enzymes. For instance, it has been investigated in the context of:

Organic Synthesis and Chemical Transformations

Indolylboronic acids are readily accessible and stable. They serve as versatile reagents in synthetic chemistry. Key applications include:

Biological Activity and Affinity Probes

Indole derivatives, including indolin-5-ylboronic acid, are associated with various biological activities. Notably:

Material Chemistry and Functional Materials

Researchers explore indolin-5-ylboronic acid for its material properties:

Heterocycle Reactions and Synthetic Intermediates

The compound’s structure makes it a useful intermediate:

Other Applications

While less explored, indolin-5-ylboronic acid may find applications in fields such as:

Safety and Hazards

When handling Indolin-5-ylboronic acid, safety measures such as wearing gloves and safety glasses with side-shields conforming to EN166 should be taken . It is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3, indicating that it can cause eye and skin irritation and may cause respiratory irritation .

Future Directions

The future research directions for Indolin-5-ylboronic acid and other indole derivatives are vast. They have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The exploration of novel chemistries using boron to fuel emergent sciences is also a promising future direction .

properties

IUPAC Name

2,3-dihydro-1H-indol-5-ylboronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BNO2/c11-9(12)7-1-2-8-6(5-7)3-4-10-8/h1-2,5,10-12H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEROEJJKQHMTSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)NCC2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indolin-5-ylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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